

Application Notes and Protocols for Transwell Invasion Assay of P18 Peptide

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Compound of Interest

Compound Name: P-18

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These application notes provide a detailed protocol for assessing the anti-invasive properties of the P18 peptide using a Transwell invasion assay. The P18 peptide, with the sequence TDYMVGSYGPR, is a novel anti-cancer agent derived from Arhgdia (Rho GDP dissociation inhibitor alpha)[1][2][3]. It has been shown to inhibit the invasion and migration of cancer cells, making the Transwell invasion assay a critical tool for quantifying its efficacy[1][2].

Introduction

Cancer cell invasion is a hallmark of metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins providing structural and biochemical support to surrounding cells[4]. The P18 peptide has demonstrated significant inhibitory effects on the viability, migration, and invasion of breast cancer cells[1][2]. Its mechanism of action involves the downregulation of oncoproteins such as Snail and Src and the inhibition of RhoA and Cdc42 GTPase activity, key regulators of the cytoskeletal dynamics required for cell motility and invasion[1][2]. Additionally, a peptide also referred to as P18, a functional fragment of pigment epithelium-derived factor (PEDF), has been shown to inhibit angiogenesis by modulating the VEGF/VEGFR2 signaling pathway in hepatocellular carcinoma[5][6]. The Transwell invasion assay provides a quantitative method to evaluate the ability of P18 to inhibit cancer cell invasion through a reconstituted basement membrane.

Principle of the Transwell Invasion Assay

The Transwell invasion assay utilizes a two-chamber system separated by a microporous membrane. The membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, to mimic the basement membrane. Cancer cells are seeded in the upper chamber in serum-free media, with or without the P18 peptide. The lower chamber contains a chemoattractant, typically media supplemented with fetal bovine serum (FBS). Invasive cells will degrade the ECM, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom surface of the membrane. Non-invasive cells remain in the upper chamber. The number of invaded cells can be quantified by staining and counting, providing a measure of the peptide's anti-invasive potential.

Data Presentation

The following table summarizes hypothetical quantitative data from a Transwell invasion assay evaluating the effect of P18 peptide on the invasion of MDA-MB-231 breast cancer cells.

Treatment Group	P18 Concentration (µg/mL)	Mean Number of Invaded Cells per Field	Standard Deviation	% Invasion Inhibition
Control (Vehicle)	0	250	± 25	0%
P18	5	175	± 20	30%
P18	10	110	± 15	56%
P18	25	50	± 10	80%

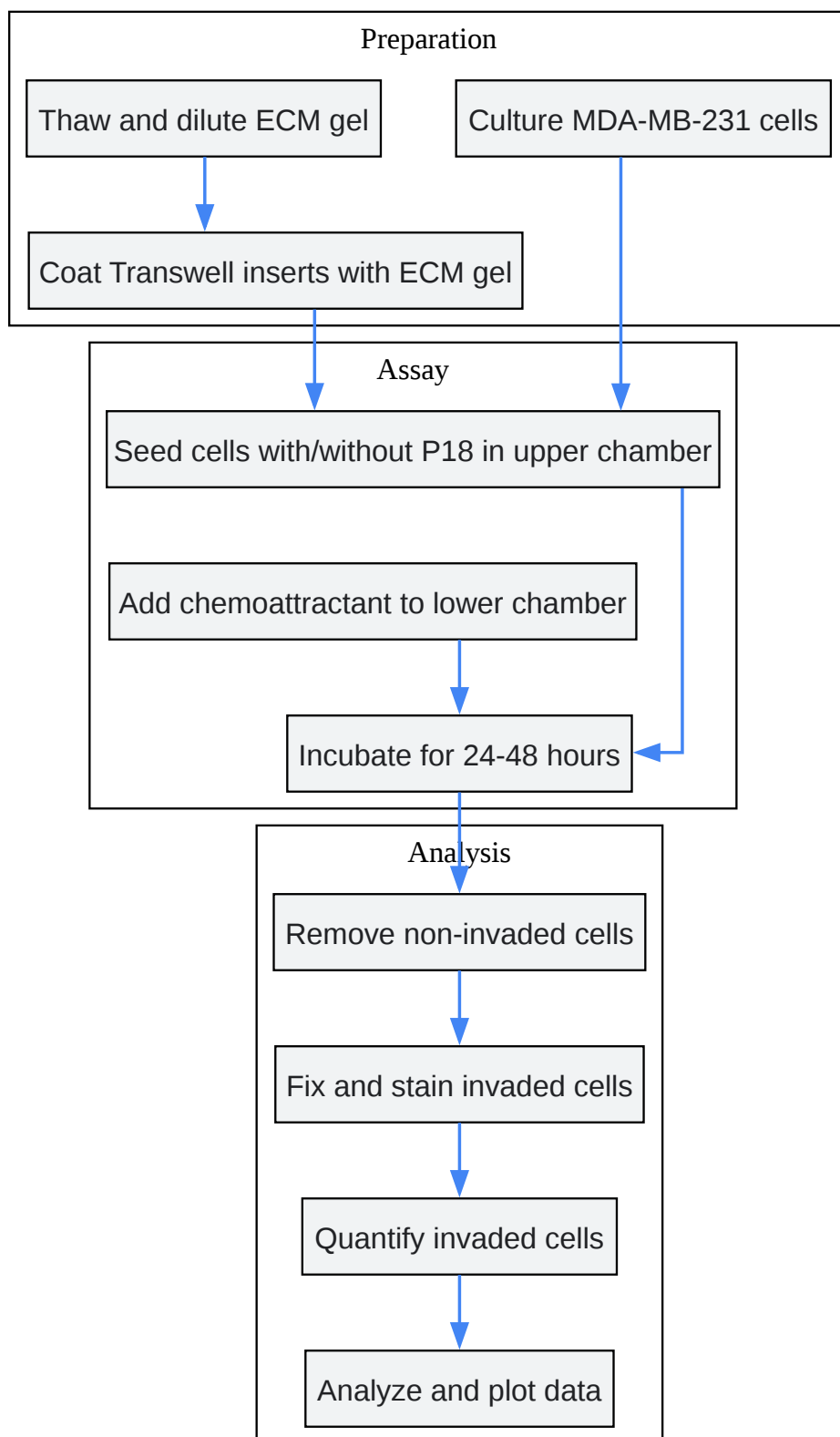
Experimental Protocols

Materials and Reagents

- P18 peptide (TDYMVGSYGPR)
- Breast cancer cell line (e.g., MDA-MB-231)
- DMEM supplemented with 10% FBS

- Serum-free DMEM
- ECM gel (e.g., Matrigel)
- 24-well Transwell inserts (8.0 μ m pore size)
- Phosphate-Buffered Saline (PBS)
- Glutaraldehyde
- Crystal Violet staining solution (0.1% in 2% ethanol)
- Cotton swabs
- Microscope

Experimental Workflow



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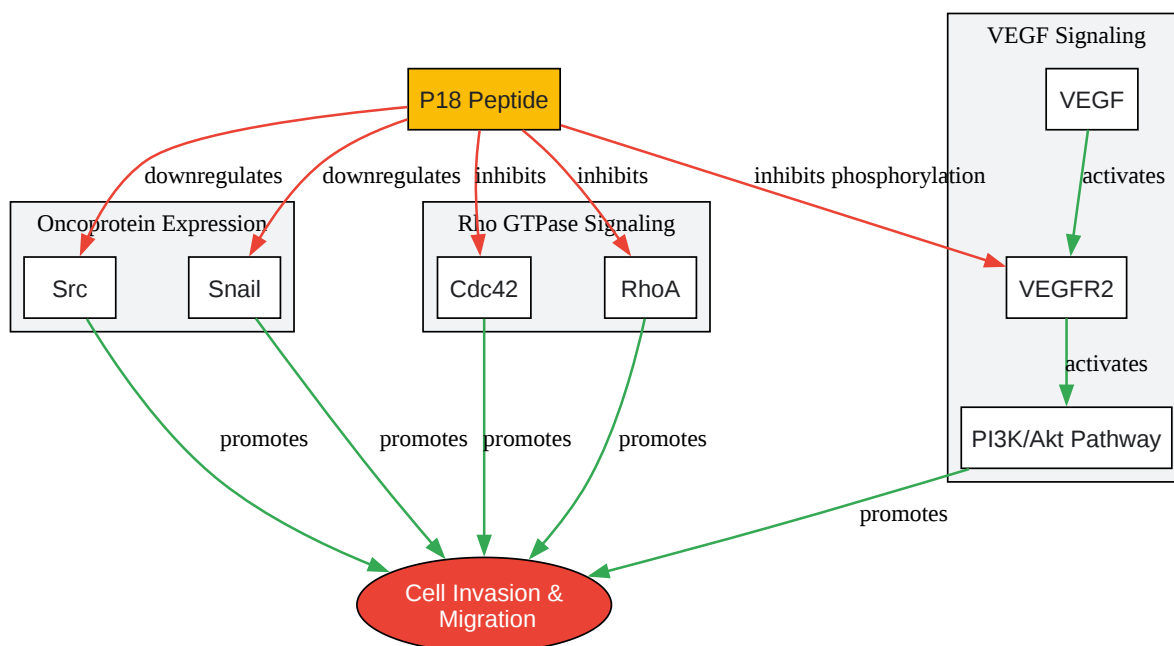
Caption: Transwell Invasion Assay Workflow.

Detailed Protocol

- Preparation of Transwell Inserts:
 - Thaw the ECM gel overnight at 4°C[7].
 - Dilute the ECM gel to 1 mg/mL with ice-cold, serum-free DMEM[7].
 - Add 50-100 µL of the diluted ECM gel to the upper compartment of the pre-chilled Transwell inserts[8][9].
 - Incubate the plate at 37°C for at least 1-2 hours to allow the gel to solidify[7][8].
- Cell Preparation and Seeding:
 - Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
 - Harvest the cells using trypsin-EDTA and wash with PBS.
 - Resuspend the cells in serum-free DMEM at a concentration of 5×10^4 to 2×10^5 cells/mL[7].
 - Prepare different concentrations of the P18 peptide in serum-free DMEM.
 - In the upper chamber of the coated Transwell inserts, add 100 µL of the cell suspension. For treated groups, the cell suspension should contain the desired final concentration of P18 peptide. The control group should contain the vehicle control.
- Invasion Assay:
 - To the lower chamber of the 24-well plate, add 600 µL of DMEM supplemented with 10% FBS as a chemoattractant[7][8].
 - Carefully place the Transwell inserts into the wells of the 24-well plate.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours[8]. The incubation time may need to be optimized depending on the cell line.

- Fixation and Staining:
 - After incubation, carefully remove the Transwell inserts from the plate.
 - Using a cotton swab, gently remove the non-invaded cells and the ECM gel from the upper surface of the membrane[7][8].
 - Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 5% glutaraldehyde or 70% ethanol for 10-15 minutes[7][9].
 - Stain the cells by immersing the inserts in 0.1% crystal violet solution for 10-20 minutes[7][8].
 - Gently wash the inserts with PBS to remove excess stain[7].
- Quantification:
 - Allow the inserts to air dry completely.
 - Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane.
 - Count the cells in at least five random fields of view for each insert and calculate the average.

P18 Signaling Pathway in Cancer Cell Invasion



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Caption: P18 Peptide Signaling Pathway Inhibition.

The P18 peptide exerts its anti-invasive effects through multiple signaling pathways. It inhibits the activity of RhoA and Cdc42, small GTPases that are crucial for cytoskeletal reorganization and cell motility[1][2]. Furthermore, P18 downregulates the expression of key oncoproteins like Snail, a transcription factor that promotes epithelial-mesenchymal transition (EMT), and Src, a non-receptor tyrosine kinase involved in cell adhesion, growth, and migration[1][2]. In the context of angiogenesis, which is closely linked to invasion, the P18 peptide derived from PEDF has been shown to inhibit the phosphorylation of VEGFR2, thereby blocking the downstream PI3K/Akt signaling pathway[5][6]. This comprehensive mechanism of action makes P18 a promising candidate for anti-cancer therapy.

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